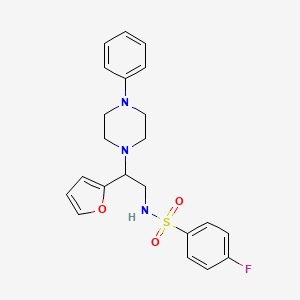

4-fluoro-N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-fluoro-N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide” is a complex organic compound. It contains a benzene sulfonamide group, which is a common motif in pharmaceutical drugs due to its bioactive properties. The compound also contains a furan ring, a phenyl ring, and a piperazine ring, which could contribute to its potential biological activity.

Synthesis Analysis

Without specific information, it’s difficult to provide a detailed synthesis analysis. However, the compound likely involves several steps to synthesize, including the formation of the piperazine ring, the introduction of the phenyl and furan rings, and the attachment of the benzene sulfonamide group.Molecular Structure Analysis

The compound contains several functional groups that could influence its properties and reactivity. These include the aromatic rings (benzene, phenyl, and furan), the piperazine ring, and the sulfonamide group. The presence of a fluorine atom could also influence the compound’s properties, as fluorine is highly electronegative.Chemical Reactions Analysis

Again, without specific information, it’s difficult to provide a detailed analysis of the compound’s reactivity. However, the compound likely undergoes reactions typical of its functional groups, such as electrophilic aromatic substitution on the aromatic rings or nucleophilic substitution at the sulfonamide group.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of multiple aromatic rings likely makes the compound relatively nonpolar and insoluble in water. The sulfonamide group could potentially form hydrogen bonds, influencing the compound’s solubility and reactivity.Scientific Research Applications

COX-2 Inhibition for Anti-inflammatory Applications

One area of research has focused on the development of benzenesulfonamide derivatives as selective cyclooxygenase-2 (COX-2) inhibitors. A study highlighted the synthesis and evaluation of benzenesulfonamide derivatives for their ability to inhibit COX-2, a key enzyme involved in inflammation and pain. The introduction of a fluorine atom was found to preserve COX-2 potency and notably increase COX1/COX-2 selectivity, leading to the identification of potent, highly selective, and orally active COX-2 inhibitors, such as JTE-522, which is in phase II clinical trials for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Kynurenine Pathway Modulation

Another research direction involves the synthesis and biochemical evaluation of benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant for its role in neurodegenerative diseases. Compounds were identified that block rat and gerbil kynurenine 3-hydroxylase after oral administration, suggesting potential for exploring the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Synthesis and Chemical Properties

Research on the synthesis and properties of fluorine-containing compounds includes studies on one-pot synthesis methods for fluoro-substituted benzo[b]furans and related structures, providing insights into efficient synthesis techniques for such compounds. These studies offer potential routes for the development of new compounds with varied biological activities (Ramarao et al., 2004).

Safety And Hazards

Without specific information, it’s difficult to provide a detailed analysis of the compound’s safety and hazards. However, as with any chemical compound, appropriate safety precautions should be taken when handling it.

Future Directions

The study of new compounds is a key aspect of pharmaceutical research. If “4-fluoro-N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide” shows promising biological activity, it could be a candidate for further study and potential drug development.

properties

IUPAC Name |

4-fluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN3O3S/c23-18-8-10-20(11-9-18)30(27,28)24-17-21(22-7-4-16-29-22)26-14-12-25(13-15-26)19-5-2-1-3-6-19/h1-11,16,21,24H,12-15,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKFQTXQQZYOFAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(CNS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2728254.png)

![Ethyl 4-[(2,6-dimethylmorpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2728267.png)

![5-({[3-(carboxymethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid](/img/structure/B2728269.png)

![({Imidazo[2,1-b][1,3]thiazol-6-yl}methyl)(methoxy)amine dihydrochloride](/img/structure/B2728273.png)

![N-{[5-(morpholin-4-ylsulfonyl)-2-thienyl]methyl}-1-phenylcyclopropanecarboxamide](/img/structure/B2728275.png)